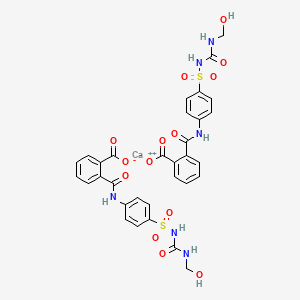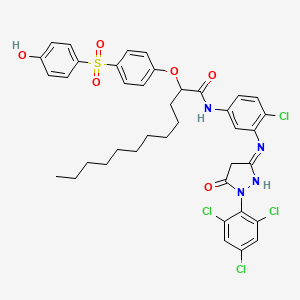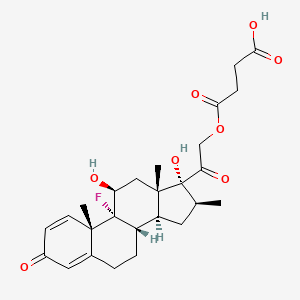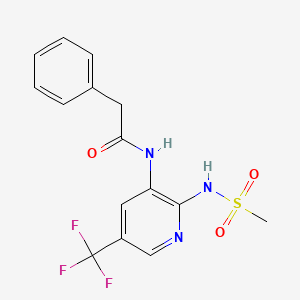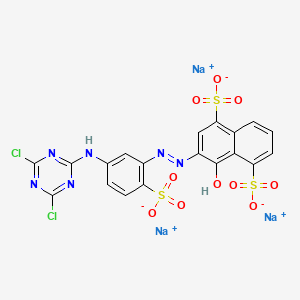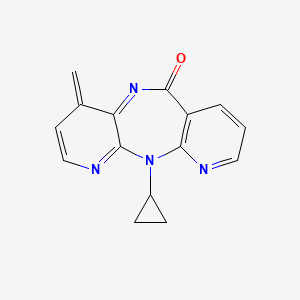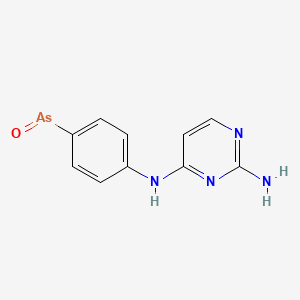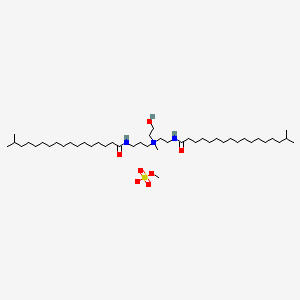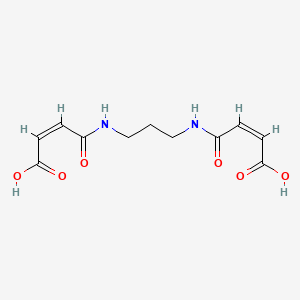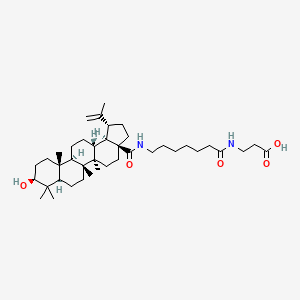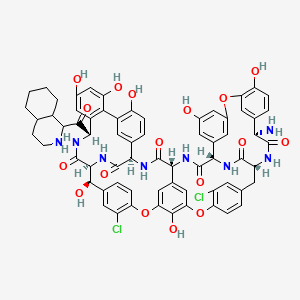
4,6(1H,5H)-Pyrimidinedione, 5-((3,4-dimethoxyphenyl)methylene)-1-((2,4-dimethylphenyl)methylene)dihydro-3-phenyl-2-thioxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6(1H,5H)-Pirimidin-2-ona, 5-((3,4-dimetoxifenil)metilen)-1-((2,4-dimetilfenil)metilen)dihidro-3-fenil-2-tioxo- es un compuesto orgánico complejo que pertenece a la clase de las pirimidin-2-onas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4,6(1H,5H)-Pirimidin-2-ona, 5-((3,4-dimetoxifenil)metilen)-1-((2,4-dimetilfenil)metilen)dihidro-3-fenil-2-tioxo- normalmente implica reacciones orgánicas de varios pasos. Las rutas sintéticas comunes pueden incluir:
Reacciones de condensación: Combinación de aldehídos y cetonas apropiados con derivados de pirimidin-2-ona en condiciones ácidas o básicas.
Reacciones de ciclación: Formación del anillo de pirimidin-2-ona mediante la ciclación de compuestos intermedios.
Tionación: Introducción del grupo tioxo utilizando reactivos como el reactivo de Lawesson o pentóxido de fósforo.
Métodos de producción industrial
Los métodos de producción industrial de estos compuestos complejos a menudo involucran la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Esto puede incluir:
Catálisis: Uso de catalizadores para aumentar las velocidades de reacción y la selectividad.
Técnicas de purificación: Empleo de cromatografía, recristalización o destilación para purificar el producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
4,6(1H,5H)-Pirimidin-2-ona, 5-((3,4-dimetoxifenil)metilen)-1-((2,4-dimetilfenil)metilen)dihidro-3-fenil-2-tioxo- puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Conversión a derivados oxidados utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Reducción a alcoholes o aminas correspondientes utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: Reacciones de sustitución nucleófila o electrófila para introducir diferentes grupos funcionales.
Reactivos y condiciones comunes
Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.
Agentes reductores: Borohidruro de sodio, hidruro de litio y aluminio.
Catalizadores: Catalizadores ácidos o básicos para reacciones de condensación y ciclación.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
Química: Utilizado como bloque de construcción para sintetizar moléculas más complejas.
Biología: Estudiado por sus posibles actividades biológicas, como propiedades antimicrobianas o anticancerígenas.
Medicina: Investigado por sus posibles efectos terapéuticos y desarrollo de fármacos.
Industria: Utilizado en la producción de materiales avanzados con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de 4,6(1H,5H)-Pirimidin-2-ona, 5-((3,4-dimetoxifenil)metilen)-1-((2,4-dimetilfenil)metilen)dihidro-3-fenil-2-tioxo- involucra su interacción con objetivos moleculares y vías. Esto puede incluir:
Unión a enzimas: Inhibición o activación de enzimas específicas involucradas en procesos biológicos.
Interacción con receptores: Modulación de la actividad del receptor para producir efectos terapéuticos.
Modulación de la vía: Afecta las vías de señalización para alterar las funciones celulares.
Comparación Con Compuestos Similares
Compuestos similares
Derivados de 4,6(1H,5H)-Pirimidin-2-ona: Compuestos con estructuras centrales de pirimidin-2-ona similares pero con diferentes sustituyentes.
Compuestos tioxo: Moléculas que contienen el grupo tioxo con diferentes esqueletos químicos.
Unicidad
4,6(1H,5H)-Pirimidin-2-ona, 5-((3,4-dimetoxifenil)metilen)-1-((2,4-dimetilfenil)metilen)dihidro-3-fenil-2-tioxo- es único debido a su combinación específica de grupos funcionales y características estructurales, que pueden conferir propiedades químicas y biológicas distintas en comparación con otros compuestos similares.
Propiedades
Número CAS |
89516-62-1 |
|---|---|
Fórmula molecular |
C28H26N2O4S |
Peso molecular |
486.6 g/mol |
Nombre IUPAC |
(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-[(2,4-dimethylphenyl)methyl]-3-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C28H26N2O4S/c1-18-10-12-21(19(2)14-18)17-29-26(31)23(15-20-11-13-24(33-3)25(16-20)34-4)27(32)30(28(29)35)22-8-6-5-7-9-22/h5-16H,17H2,1-4H3/b23-15+ |
Clave InChI |
DKMZWCRQWDCVQP-HZHRSRAPSA-N |
SMILES isomérico |
CC1=CC(=C(C=C1)CN2C(=O)/C(=C\C3=CC(=C(C=C3)OC)OC)/C(=O)N(C2=S)C4=CC=CC=C4)C |
SMILES canónico |
CC1=CC(=C(C=C1)CN2C(=O)C(=CC3=CC(=C(C=C3)OC)OC)C(=O)N(C2=S)C4=CC=CC=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


